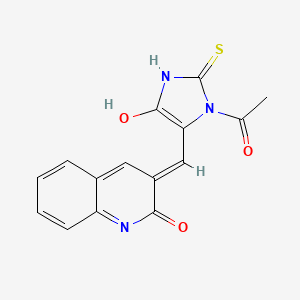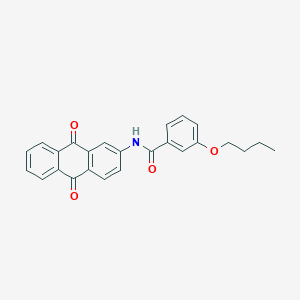![molecular formula C31H27ClN2O9S3 B11634312 Tetramethyl 6'-[(3-chlorophenyl)carbamoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11634312.png)
Tetramethyl 6'-[(3-chlorophenyl)carbamoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6'-[(3-clorofenil)carbamoil]-5',5'-dimetil-5',6'-dihidrospiro[1,3-ditiol-2,1'-tiopirano[2,3-c]quinolina]-2',3',4,5-tetracarboxilato de tetrametilo es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 6'-[(3-clorofenil)carbamoil]-5',5'-dimetil-5',6'-dihidrospiro[1,3-ditiol-2,1'-tiopirano[2,3-c]quinolina]-2',3',4,5-tetracarboxilato de tetrametilo involucra múltiples pasos, incluyendo la formación del compuesto espiro y la introducción de los grupos carbamoil y clorofenil. Las condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar que se obtenga el producto deseado con alta pureza y rendimiento.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la escalabilidad de los métodos de síntesis de laboratorio, la optimización de las condiciones de reacción para la producción a gran escala y la garantía de cumplimiento de las normas de seguridad y ambientales. Técnicas como la química de flujo continuo y la síntesis automatizada pueden emplearse para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 6'-[(3-clorofenil)carbamoil]-5',5'-dimetil-5',6'-dihidrospiro[1,3-ditiol-2,1'-tiopirano[2,3-c]quinolina]-2',3',4,5-tetracarboxilato de tetrametilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar diferentes productos dependiendo del agente oxidante y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a la formación de nuevos derivados.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH se controlan cuidadosamente para lograr los resultados deseados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción podría producir diferentes compuestos espiro con grupos funcionales modificados.
Aplicaciones Científicas De Investigación
El 6'-[(3-clorofenil)carbamoil]-5',5'-dimetil-5',6'-dihidrospiro[1,3-ditiol-2,1'-tiopirano[2,3-c]quinolina]-2',3',4,5-tetracarboxilato de tetrametilo tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como un bloque de construcción para sintetizar moléculas más complejas y estudiar los mecanismos de reacción.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción del 6'-[(3-clorofenil)carbamoil]-5',5'-dimetil-5',6'-dihidrospiro[1,3-ditiol-2,1'-tiopirano[2,3-c]quinolina]-2',3',4,5-tetracarboxilato de tetrametilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares al 6'-[(3-clorofenil)carbamoil]-5',5'-dimetil-5',6'-dihidrospiro[1,3-ditiol-2,1'-tiopirano[2,3-c]quinolina]-2',3',4,5-tetracarboxilato de tetrametilo incluyen otros compuestos espiro y derivados de quinolina con diferentes sustituyentes.
Singularidad
La singularidad de este compuesto radica en su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos.
Propiedades
Fórmula molecular |
C31H27ClN2O9S3 |
|---|---|
Peso molecular |
703.2 g/mol |
Nombre IUPAC |
tetramethyl 6'-[(3-chlorophenyl)carbamoyl]-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C31H27ClN2O9S3/c1-30(2)24-19(17-12-7-8-13-18(17)34(30)29(39)33-16-11-9-10-15(32)14-16)31(20(25(35)40-3)21(44-24)26(36)41-4)45-22(27(37)42-5)23(46-31)28(38)43-6/h7-14H,1-6H3,(H,33,39) |
Clave InChI |
IPOOHJBDQXFHGN-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C3=CC=CC=C3N1C(=O)NC4=CC(=CC=C4)Cl)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-2-(4-chlorophenyl)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11634230.png)
![{[(3E)-5-Ethoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea](/img/structure/B11634241.png)
![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634245.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634247.png)
![Ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11634256.png)


![2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B11634284.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B11634292.png)
![(6Z)-5-imino-6-{4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634303.png)
![N~2~-benzyl-N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B11634308.png)
![3-(1,3-benzothiazol-2-yl)-7-[(3-chlorophenyl)methoxy]-2H-chromen-2-one](/img/structure/B11634317.png)
![(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11634323.png)
![5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634325.png)
